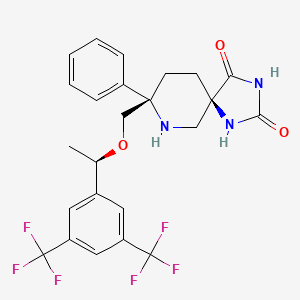
Vindorosine
Vue d'ensemble
Description
Vindorosine is a natural compound that has a blood vessel relaxation effect. The underlying mechanisms possibly involve the inhibition of Ca(2+) entry via L-type Ca(2+) channels in vascular smooth muscles .
Synthesis Analysis
The asymmetric total synthesis of vindorosine is detailed based on a unique intramolecular [4 + 2]/ [3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles inspired by the natural product structures . The synthesis of vindorosine from tabersonine in yeast-expressing heterologous biosynthetic genes is of particular interest but has not reached high production scales to date .Molecular Structure Analysis
The molecular structure of vindorosine is based on a unique intramolecular [4 + 2]/ [3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles .Chemical Reactions Analysis
The key reaction in the synthesis of vindorosine introduced three rings and four C-C bonds central to the pentacyclic ring system setting all six stereocenters and introducing essentially all the functionality found in the natural products in a single step . The reaction is based on a unique intramolecular [4+2]/ [3+2] cycloaddition cascade of 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
Vindorosine has a molecular formula of C24H30N2O5. It has a density of 1.3±0.1 g/cm3, a boiling point of 532.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C. Its molar refractivity is 114.8±0.4 cm3, and it has a molar volume of 320.8±5.0 cm3 .Applications De Recherche Scientifique
Synthesis of Indole Alkaloids
Vindorosine is an Aspidosperma-type indole alkaloid isolated from the leaves of Catharanthus roseus . It has a highly functionalized pentacyclic indoline skeleton and six contiguous stereogenic centers . Due to its complex and interesting chemical structure, it has been the subject of synthesis research by at least 15 research groups .
Precursor to Anticancer Drugs
Vindorosine serves as a precursor to the therapeutically important anticancer drugs, vinblastine, and vincristine . These drugs are used for the treatment of many diseases including tumors and cancer .
3. Inhibition of Cell Migration and Invasion Research has shown that Vindorosine can inhibit the migration and invasion of MDA-MB-231 breast cancer cells . This is possibly through the inhibition of Matrix metalloproteinases (MMP-2 and MMP-9 enzymes), which are major enzymes for the degradation of the extracellular matrix and basement membrane and crucial mediators for the migration and invasion of tumor cells .
Metabolic Engineering for Drug Production
Metabolic engineering strategies have been employed to produce Vindorosine from tabersonine using Saccharomyces cerevisiae as a host . This work represents a key step of the engineering efforts to establish de novo biosynthetic pathways for vindoline, vinblastine, and vincristine .
Bioassay-Guided Fractionation
Vindorosine has been identified in the most potent fraction of Catharanthus roseus leaves through bioassay-guided fractionation using UPLC-ESI-QTOF-MS/MS spectrometric and 1 H-NMR spectroscopic data analysis .
Docking Study
Docking study of vindoline, vindorosine and vincristine showed strong binding interactions to the active sites of MMP-2 and MMP-9 proteins . This suggests that these compounds could be potential inhibitors of these enzymes, which play a crucial role in cancer metastasis .
Mécanisme D'action
Target of Action
Vindorosine, also known as Demethoxyvindoline, is a complex indole alkaloid that is derived from the plant Catharanthus roseus . It serves as a precursor to the therapeutically important anticancer drugs, vinblastine, and vincristine . The primary targets of Vindorosine are cancer cells, where it exhibits potent antitumor action .
Mode of Action
It is known that it interacts with its targets (cancer cells) by disrupting the microtubule network within the cells, which is crucial for cell division and proliferation . This disruption leads to cell cycle arrest and ultimately cell death, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The biosynthesis of Vindorosine from tabersonine involves a series of enzymatic reactions . It starts with the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine . 16-Methoxytabersonine is then sequentially catalyzed by T3O (tabersonine 3-oxygenase; CYP71D1V2)/T3R (tabersonine 3-reductase; ALDH1), NMT (3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase), D4H (desacetoxyvindoline-4-hydroxylase), and DAT (deacetylvindoline-4-O-acetyltransferase), leading to the biosynthesis of vindoline .
Pharmacokinetics
It is known that vindorosine, like other alkaloids, is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of Vindorosine’s action is the inhibition of cancer cell growth. By disrupting the microtubule network within the cells, Vindorosine causes cell cycle arrest and cell death, thereby inhibiting the proliferation of cancer cells .
Action Environment
The action of Vindorosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Vindorosine, which in turn can influence its absorption and distribution within the body. Additionally, factors such as temperature and humidity can affect the stability of Vindorosine .
Orientations Futures
The future directions for vindorosine research could involve further exploration of its therapeutic applications, particularly its potential use as an anticancer drug . Additionally, the development of yeast strains for high-yield production of vindorosine from tabersonine could be a key area of focus .
Propriétés
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3/t18-,19+,20+,22+,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWULSUPROHRT-MCIGMTSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5231-60-7 | |
| Record name | Vindorosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vindorosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMETHOXYVINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1DB4ZMV5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



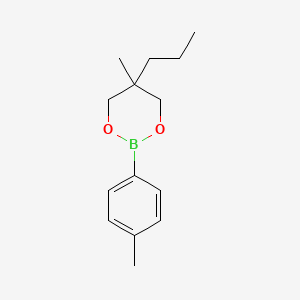
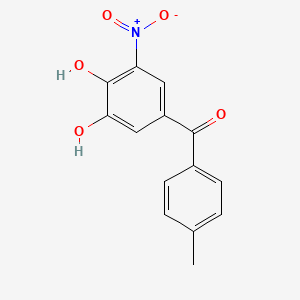
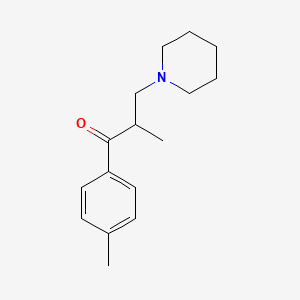





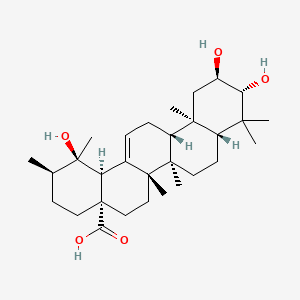
![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)

